molecular formula C13H24O B14107857 tridec-5-en-3-one CAS No. 1564141-47-4

tridec-5-en-3-one

Cat. No.: B14107857
CAS No.: 1564141-47-4
M. Wt: 196.33 g/mol
InChI Key: VZVCJGQVOYLQCT-UHFFFAOYSA-N
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Description

Tridec-5-en-3-one: is an organic compound with the molecular formula C13H24O It is a ketone with a double bond located at the fifth carbon atom in a thirteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridec-5-en-3-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of tridec-5-en-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the hydroformylation of 1-dodecene followed by oxidation .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes . These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tridec-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form using strong oxidizing agents like .

    Reduction: Reduction of this compound using or yields .

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as to form various alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX)

Major Products Formed:

    Oxidation: Tridec-5-en-3-oic acid

    Reduction: Tridec-5-en-3-ol

    Substitution: Various alcohols depending on the Grignard reagent used

Scientific Research Applications

Tridec-5-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tridec-5-en-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various derivatives with different biological activities. The specific pathways and molecular targets depend on the context of its use in research or industry .

Comparison with Similar Compounds

    1-Tridecene: An alkene with a similar carbon chain length but without the ketone functional group.

    Tridecane: A saturated hydrocarbon with the same carbon chain length but lacking both the double bond and the ketone group.

    Tridec-5-en-3-ol: The alcohol counterpart of tridec-5-en-3-one.

Uniqueness: this compound is unique due to the presence of both a double bond and a ketone functional group in its structure. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

1564141-47-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

tridec-5-en-3-one

InChI

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h10-11H,3-9,12H2,1-2H3

InChI Key

VZVCJGQVOYLQCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCC(=O)CC

Origin of Product

United States

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